1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-
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Overview
Description
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- is a complex organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol This compound is known for its unique structure, which includes a benz[de]isoquinolinone core and a quinuclidine moiety
Preparation Methods
The synthesis of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . The process can be summarized as follows:
Dehydration: The precursor compound undergoes dehydration to form an intermediate.
Hydrogenation: The intermediate is then hydrogenated to produce a diastereomeric mixture.
Separation: The diastereomeric mixture is separated into individual stereoisomers.
Conversion: The stereoisomers are converted into pharmaceutically acceptable salts if needed.
Chemical Reactions Analysis
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[22
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate neurotransmitter release and inhibit nausea and vomiting . The pathways involved include the serotonin signaling pathway, which plays a crucial role in the compound’s antiemetic effects.
Comparison with Similar Compounds
1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- can be compared with other similar compounds, such as:
Palonosetron: A well-known 5-HT3 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Granisetron: Another 5-HT3 receptor antagonist with similar therapeutic applications.
Ondansetron: Widely used for its antiemetic properties in various clinical settings.
The uniqueness of 1H-Benz[de]isoquinolin-1-one lies in its specific structural features and its potential for selective receptor binding, which may offer advantages in terms of efficacy and safety .
Biological Activity
The compound 1H-Benz[de]isoquinolin-1-one, 2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl] is a derivative of isoquinoline known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity and antiviral effects.
Chemical Structure and Properties
The chemical formula of the compound is C19H23ClN2O, and it features a bicyclic structure that contributes to its biological activity. The presence of the azabicyclo structure is significant as it interacts with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the isoquinoline family. For instance, derivatives such as 2-amino-1H-benz[de]isoquinoline-1,3-diones have shown activity against herpes simplex viruses (HSV-1 and HSV-2). The effective concentration (EC50) values for these compounds ranged significantly, indicating varying levels of potency compared to acyclovir, a standard antiviral drug.
Table 1: Antiviral Activity against HSV
Compound | EC50 (μg/mL) HSV-1 | EC50 (μg/mL) HSV-2 |
---|---|---|
Acyclovir | 1.8 | 3.4 |
Compound 14 | 19.6 | 71.8 |
Compound 15 | 16.2 | 56.7 |
Compound 9 | 113.08 | 108 |
This table illustrates that while some derivatives exhibit significant activity against HSV, the specific compound of interest may require further investigation to determine its efficacy.
Cytotoxicity Evaluation
The cytotoxic effects of isoquinoline derivatives have been extensively studied using various cancer cell lines. The IC50 values for several compounds were measured against HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer) cell lines.
Table 2: Cytotoxicity Data
Compound | IC50 (μg/mL) HCT-116 | IC50 (μg/mL) MCF-7 | IC50 (μg/mL) Hep-G2 |
---|---|---|---|
Doxorubicin | 0.45–0.89 | N/A | N/A |
Compound 14 | 1.3 | N/A | N/A |
Compound 15 | 4.5 | N/A | N/A |
Compound 21 | 8.3 | N/A | N/A |
The results indicate that certain compounds exhibit significant cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent.
The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes in the body. For example, some isoquinoline derivatives act as antagonists at serotonin receptors (5-HT3), which can influence various physiological responses and potentially lead to therapeutic effects in conditions like anxiety or nausea.
Case Studies and Research Findings
Several studies have documented the promising results of isoquinoline derivatives in preclinical trials:
- Antitumor Activity : A study demonstrated that certain substituted naphthalimides derived from isoquinoline exhibited potent antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Research involving molecular docking has suggested that these compounds can effectively bind to target proteins involved in viral replication and tumor growth, providing a rationale for their observed biological activities .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2 |
InChI Key |
UJTMVWDDYCEVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 |
Origin of Product |
United States |
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